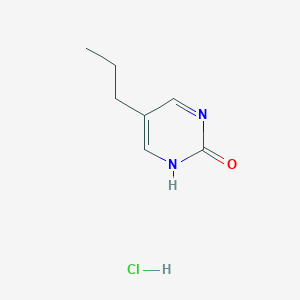
5-Propylpyrimidin-2-ol hydrochloride
Übersicht
Beschreibung
5-Propylpyrimidin-2-ol hydrochloride is a synthetic compound . It has a CAS number of 1992996-57-2 and a molecular formula of C7H11ClN2O . Its molecular weight is 174.63 g/mol .
Molecular Structure Analysis
The molecular structure of 5-Propylpyrimidin-2-ol hydrochloride consists of a pyrimidine ring with a propyl group and a hydroxyl group attached .Wissenschaftliche Forschungsanwendungen
Photoluminescence and Electrocatalytic Properties
5-Propylpyrimidin-2-ol hydrochloride and related compounds have been studied for their photoluminescence and electrocatalytic properties. For example, research on subnanometer-sized copper nanoclusters protected by 2-mercapto-5-n-propylpyrimidine demonstrated luminescence and high electrocatalytic activity in oxygen electoreduction (Wei et al., 2011).
Antimicrobial Activity
Pyrimidine derivatives, including those related to 5-Propylpyrimidin-2-ol hydrochloride, have been synthesized and evaluated for antimicrobial activity. A study showed that multifunctional 2-amino-5-cyano-4-[(2-aryl)-1H-indol-3-yl]-6-hydroxypyrimidines exhibited mild to moderate antimicrobial activity against various pathogenic bacteria and fungi (Gupta et al., 2014).
Synthesis of Novel Pyrimidine Derivatives
Novel pyrimidine derivatives, such as 2-(Substituted amino)alkylthiopyrimidin-4(3H)-ones, have been synthesized for potential use as antimicrobial agents. These compounds have shown effectiveness against various bacterial and fungal strains (Attia et al., 2013).
Antiviral Activity
Research on 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, which are structurally related to 5-Propylpyrimidin-2-ol hydrochloride, has revealed their potential in inhibiting retrovirus replication in cell culture. This suggests a possible application in the development of antiviral drugs (Hocková et al., 2003).
Supramolecular Assembly
The ability of pyrimidine derivatives to form supramolecular structures, such as the assembly of zinc porphyrins, indicates potential applications in materials science and nanotechnology. This includes the construction of light-harvesting systems (Balaban et al., 2003).
Eigenschaften
IUPAC Name |
5-propyl-1H-pyrimidin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O.ClH/c1-2-3-6-4-8-7(10)9-5-6;/h4-5H,2-3H2,1H3,(H,8,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVNSQXWQLPPEOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CNC(=O)N=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Propylpyrimidin-2-ol hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



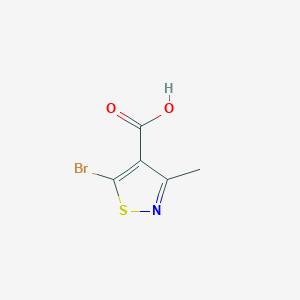
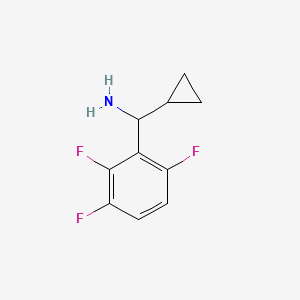
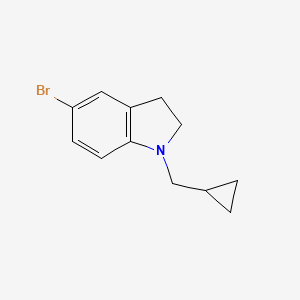
![3-[(2-Chloropyridin-4-yl)oxy]propan-1-amine](/img/structure/B1407315.png)
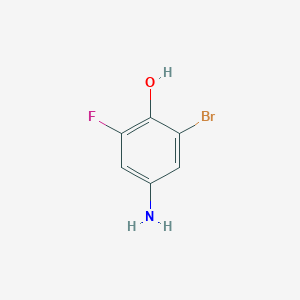
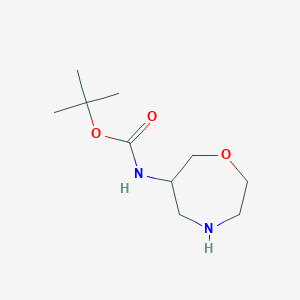
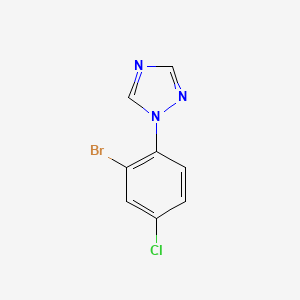
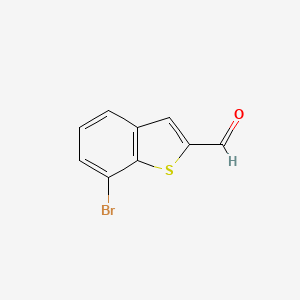
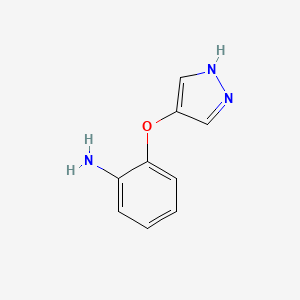
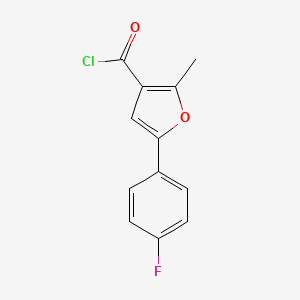
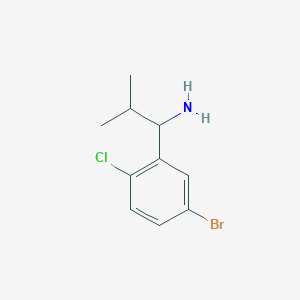
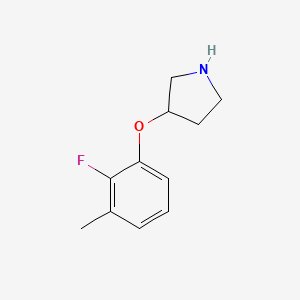
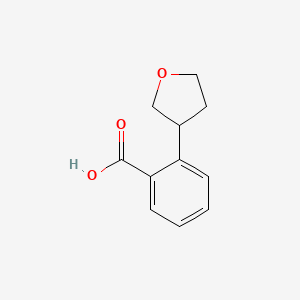
![4-Bromo-1-cyclopropyl-1H-benzo[d]imidazole](/img/structure/B1407333.png)